![molecular formula C13H18INO2 B12609396 Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate CAS No. 651328-30-2](/img/structure/B12609396.png)
Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate is an organic compound that belongs to the class of esters It features an ethyl ester group, a butanoate backbone, and a 4-iodophenylmethylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the 4-iodophenylmethylamine: This can be achieved by reacting 4-iodobenzyl chloride with ammonia or an amine under suitable conditions.
Esterification: The 4-iodophenylmethylamine is then reacted with ethyl 3-bromobutanoate in the presence of a base such as sodium hydride or potassium carbonate to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Reduction: Ethyl 3-{[(4-iodophenyl)methyl]amino}butanol.
Oxidation: Nitroso or nitro derivatives of the original compound.
Aplicaciones Científicas De Investigación
Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-{[(4-bromophenyl)methyl]amino}butanoate
- Ethyl 3-{[(4-chlorophenyl)methyl]amino}butanoate
- Ethyl 3-{[(4-fluorophenyl)methyl]amino}butanoate
Uniqueness
Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, or fluorine analogs. The iodine atom’s larger size and higher polarizability can lead to different chemical and biological behaviors.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
651328-30-2 |
|---|---|
Fórmula molecular |
C13H18INO2 |
Peso molecular |
347.19 g/mol |
Nombre IUPAC |
ethyl 3-[(4-iodophenyl)methylamino]butanoate |
InChI |
InChI=1S/C13H18INO2/c1-3-17-13(16)8-10(2)15-9-11-4-6-12(14)7-5-11/h4-7,10,15H,3,8-9H2,1-2H3 |
Clave InChI |
DELSUIOQSPRZKU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)NCC1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


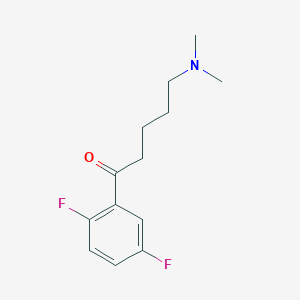
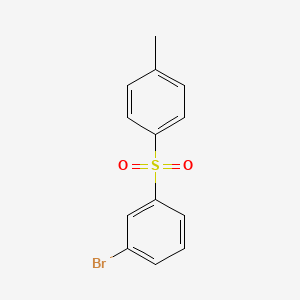
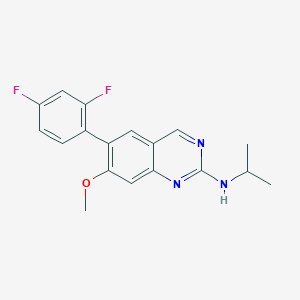
![N-[(3-Aminophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B12609329.png)
![{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B12609331.png)
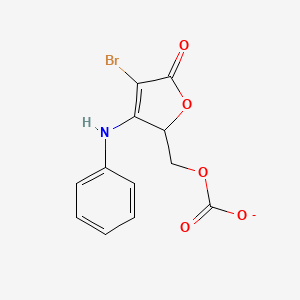
![Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12609343.png)
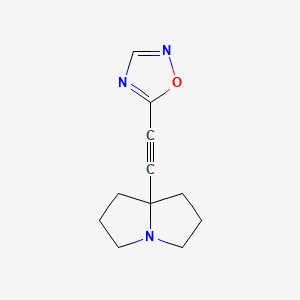
![[(1-tert-Butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609348.png)
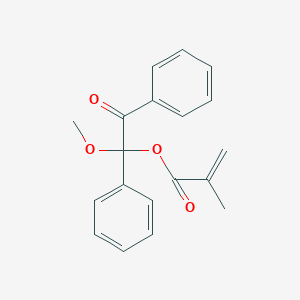
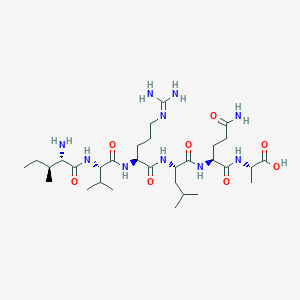
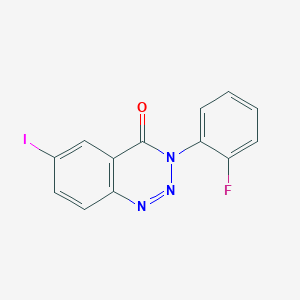

![Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-](/img/structure/B12609371.png)
